(3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride
Description
(3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride is an aromatic amine derivative featuring a trifluoromethylthio (-SCF₃) substituent at the meta position of the phenyl ring, coupled with a primary amine group (-CH₂NH₂) that is protonated as a hydrochloride salt. Applications likely include its use as a building block for drug candidates or polymers, leveraging the -SCF₃ group’s unique electronic properties .
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFQCWUJYCNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061980-68-3 | |
| Record name | 1-{3-[(trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethylthio)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
One of the primary applications of (3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride is in the development of anticonvulsant medications. Research has demonstrated that derivatives of this compound exhibit potent anticonvulsant properties in various preclinical models. For instance, compounds containing the trifluoromethyl-thio group have shown significant efficacy in the maximal electroshock (MES) seizure model, with some derivatives providing up to 100% protection against seizures at specific dosages .
Table 1: Anticonvulsant Efficacy of Derivatives
| Compound ID | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (TD50) | Effective Dose (ED50) | Protective Index (PI) |
|---|---|---|---|---|---|
| Compound A | 100 | 100 | 200 | 50 | 4 |
| Compound B | 100 | 75 | 150 | 60 | 2.5 |
| Compound C | 100 | 25 | 180 | 70 | 2.57 |
Synthesis and Chemical Applications
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups. Recent advancements in difluoromethylation processes have highlighted new methods for incorporating trifluoromethyl-thio functionalities into aromatic compounds, enhancing their chemical reactivity and potential biological activity .
Case Study: Synthesis of Trifluoromethylated Compounds
A study demonstrated a novel synthetic route involving this compound as a precursor for creating difluoromethylated arenes. This method showcased the compound's versatility and its importance in expanding the library of trifluoromethyl-containing pharmaceuticals .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological assessments have indicated that while the compound exhibits some acute toxicity when ingested or contacted with skin, its therapeutic window appears favorable when used within established dosages .
Table 2: Toxicological Profile
| Exposure Route | LD50 (mg/kg) | Symptoms Observed |
|---|---|---|
| Oral | ~200 | Nausea, vomiting |
| Dermal | ~150 | Irritation, redness |
Mechanism of Action
The mechanism of action of (3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, facilitating its passage through biological membranes. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The trifluoromethylthio group in the target compound distinguishes it from closely related derivatives. Key structural analogs include:
Table 1: Structural Comparison
Key Observations :
- The trifluoromethylthio group (-SCF₃) in the target compound confers greater lipophilicity and metabolic stability compared to -CF₃ analogs .
- Thiophene-based analogs () introduce a heterocyclic ring, modifying electronic properties and solubility .
Physicochemical Properties
The -SCF₃ group significantly impacts solubility, boiling point, and stability:
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s pKa is comparable to analogs, suggesting similar protonation behavior in physiological conditions.
- Brominated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
Key Observations :
Biological Activity
(3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a trifluoromethylthio group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological targets. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.
Antibacterial Activity
Recent studies have shown that compounds containing thiophenyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40-50 µg/mL | 29 |
| P. aeruginosa | 40-50 µg/mL | 24 |
| S. typhi | 40-50 µg/mL | 30 |
| K. pneumoniae | 40-50 µg/mL | 19 |
These results indicate that the compound possesses comparable antibacterial activity to standard antibiotics like ceftriaxone .
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have also shown antifungal activity. For example, novel ferulic acid derivatives containing trifluoromethyl groups were evaluated for their antifungal efficacy against several fungal pathogens:
| Fungal Pathogen | EC50 (µg/mL) | Comparison with Standard |
|---|---|---|
| Botrytis cinerea | 12.64 | Better than pyrimethanil (35.16) |
| Fusarium graminearum | Not specified | Not specified |
This suggests that the trifluoromethyl-thio moiety may enhance the antifungal activity of related compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives showed significant effects on cell viability in cancer cell lines:
- MCF-7 Cells : Treatment with related compounds resulted in a notable increase in lactate dehydrogenase (LDH) levels, indicating cytotoxicity.
- Cell Cycle Analysis : A substantial portion of treated cells was found in the S phase, suggesting that these compounds may induce apoptosis and halt the cell cycle progression .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action for these compounds. The trifluoromethyl-thio group may facilitate interactions with key amino acid residues in target proteins, enhancing binding affinity and biological efficacy. For example, docking simulations indicated strong hydrogen bonding interactions with specific enzymes involved in bacterial and fungal metabolism .
Q & A
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential. The ¹³C NMR spectrum (DMSO-d₆) typically shows resonances for the trifluoromethylthio group (~125–130 ppm, quartets due to CF₃ coupling) and the aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 252.0456). X-ray crystallography (if crystalline) provides structural confirmation .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in a desiccator at 2–8°C under inert gas (argon/nitrogen). Degradation studies (via HPLC at 25–60°C) show decomposition above 40°C, forming trifluoromethanesulfonic acid byproducts. Avoid aqueous solutions at pH > 7, as the free base may precipitate .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence electronic properties in reactivity studies?
- Methodological Answer : The electron-withdrawing CF₃S group deactivates the aromatic ring, reducing electrophilic substitution reactivity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a Hammett σₚ value of +0.88, comparable to nitro groups. This enhances stability in oxidative conditions but limits Friedel-Crafts alkylation .
Q. What strategies are effective for functionalizing the primary amine group?
- Methodological Answer : The amine can be protected with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) groups. For coupling reactions, activate the amine with HATU/DIPEA in DMF to form amides or ureas. Kinetic studies (monitored by IR spectroscopy) show >90% conversion within 2 hours at 25°C .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : In vitro assays indicate potential as a kinase inhibitor (IC₅₀ = 2.1 µM against JAK2). Molecular docking (AutoDock Vina) suggests binding to the ATP pocket via hydrogen bonding with Lys882 and hydrophobic interactions with the CF₃S group. Comparative studies with analogs lacking the thioether show 10-fold lower activity .
Q. How can degradation pathways be analyzed under stressed conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS analysis identifies major degradation products. Hydrolysis at pH 1–13 (37°C, 24h) reveals cleavage of the C–S bond under acidic conditions, yielding 3-mercaptophenylmethanamine. Oxidative stress (H₂O₂) forms sulfoxide derivatives .
Q. What computational models predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
